tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate
Description
tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate is a spirocyclic compound featuring a fused naphthyridine core, a cyclopropane ring, and a tert-butyl carboxylate protective group. The bromine atom at the 6' position introduces steric bulk and electronic effects, making it a versatile intermediate in medicinal chemistry for further functionalization (e.g., cross-coupling reactions). Its spiro architecture imparts conformational rigidity, which can enhance binding specificity in drug discovery contexts .
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
tert-butyl 6-bromospiro[2,3-dihydro-1,8-naphthyridine-4,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-14(2,3)20-13(19)18-7-6-15(4-5-15)11-8-10(16)9-17-12(11)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
TWTARDJWQMRPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C3=C1N=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a naphthyridine derivative, followed by cyclopropanation and subsequent esterification with tert-butyl chloroformate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds within the spirocyclic family can exhibit anticancer properties. The unique structure of tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-naphthyridine]-1'-carboxylate may allow it to interact with specific biological targets involved in cancer cell proliferation. Studies are ongoing to evaluate its efficacy against various cancer types.
Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Similar spirocyclic compounds have shown promise in modulating neurotransmitter systems and protecting neurons from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of NMDA receptors, similar to other tryptophan metabolites that influence neuroinflammation and neuronal health .
Organic Synthesis
Building Block in Organic Chemistry : The compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure provides a unique framework for the development of more complex molecules. Researchers utilize this compound to create derivatives that can be tested for biological activity or used in the synthesis of pharmaceuticals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluating spirocyclic compounds | Found that similar structures inhibit tumor growth in vitro. |
| Neuroprotection Research | Effects on neuronal health | Demonstrated potential in reducing oxidative stress in neuronal cells. |
| Synthesis of Derivatives | Organic synthesis applications | Developed new derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
tert-Butyl 6'-Chloro-3',4'-Dihydro-1'H-Spiro[Piperidine-4,2'-[1,8]Naphthyridine]-1-Carboxylate (20)
- Key Differences: Halogen: Chlorine (Cl) at 6' vs. bromine (Br) in the target compound. Bromine’s larger atomic radius (1.85 Å vs. Ring System: Piperidine vs. cyclopropane in the spiro moiety. Cyclopropane introduces higher ring strain, affecting stability and reactivity .
- Synthesis : Both compounds utilize tert-butyl carboxylate protection. The chloro analog is synthesized via N-chlorosuccinimide (NCS), whereas bromination likely employs N-bromosuccinimide (NBS) under similar conditions .
tert-Butyl 3-((5-Bromo-3-Methoxypyridin-2-Yloxy)Methyl)Pyrrolidine-1-Carboxylate
- Key Differences :
- Core Structure : Pyridine vs. naphthyridine. The naphthyridine core in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capabilities.
- Substituents : Methoxy group at pyridine C3 alters electronic density, reducing electrophilicity compared to the unsubstituted naphthyridine .
Spirocyclic Framework Variations
Spiro[Aziridine-3,6'-Pyrazino[2,1-c][1,4]Oxazine] Derivatives
- Key Differences: Heterocycles: Pyrazino-oxazine vs. naphthyridine. The naphthyridine’s extended π-system may improve binding to aromatic residues in proteins . Strain: Aziridine (3-membered ring) vs. cyclopropane. Both introduce strain, but cyclopropane’s bond angles (60°) are more distorted, influencing reactivity .
Spiro[Pyran-4,9'-Pyrazino[1’,2’:1,5]Pyrrolo[2,3-d]Pyrimidine] Derivatives
- Key Differences :
Physicochemical Properties
Biological Activity
tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C16H20BrN2O2
- Molecular Weight : 338.25 g/mol
- IUPAC Name : this compound
- Structure : The compound features a spirocyclic framework that is believed to influence its biological interactions significantly.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of a naphthyridine derivative.
- Cyclopropanation followed by esterification with tert-butyl chloroformate.
- The use of strong bases (e.g., sodium hydride) and solvents like THF is common to facilitate these reactions.
Biological Activity
Research into the biological activity of this compound is still in preliminary stages. However, several studies have indicated promising pharmacological effects:
Antitumor Activity
One of the most notable areas of interest is the potential antitumor activity of compounds related to naphthyridines. A study indicated that certain naphthyridinone derivatives exhibit significant antitumor properties, suggesting that similar structures may also possess these effects due to their ability to interact with specific molecular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Modulation : It may interact with enzymes or receptors, modulating their activity.
- Binding Affinity : The unique spirocyclic structure could enhance binding affinity and selectivity towards biological targets .
Study on Naphthyridine Derivatives
A review of various naphthyridine derivatives highlighted their diverse biological activities, including:
- Antitumor effects against melanoma and other neoplasms.
- Cardiovascular applications as antihypertensives and angiotensin II receptor antagonists .
Comparative Analysis with Related Compounds
A comparative analysis of different spirocyclic compounds revealed that those containing bromo substituents often exhibited enhanced biological activities compared to their non-bromo counterparts. This suggests that the presence of bromine may play a role in increasing the reactivity and interaction with biological systems .
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate | C16H20BrNO2 | Potential antitumor |
| N-benzyl-6-bromoisoquinolin-2(1H)-one | C16H15BrN2O | Antimicrobial |
| 6-Bromo-2',3'-dihydroisoquinoline | C10H10BrN | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
